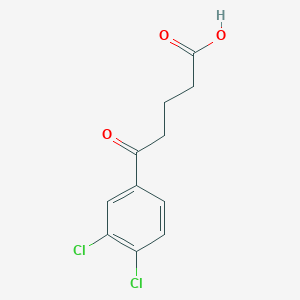

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Übersicht

Beschreibung

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the valeric acid moiety, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-(3,4-Dichlorophenyl)-5-carboxyvaleric acid.

Reduction: 5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, leading to derivatives with diverse properties .

Biology

-

Antimicrobial Activity : Studies have demonstrated that 5-(3,4-Dichlorophenyl)-5-oxovaleric acid exhibits significant antimicrobial activity against various pathogens. It shows high efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and moderate activity against some Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Pathogen Activity Level Staphylococcus aureus High Bacillus subtilis High Escherichia coli Moderate Pseudomonas aeruginosa Moderate - Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, positioning it as a potential candidate for treating inflammatory diseases .

Medicine

- Drug Development : The compound is being explored for its potential use in drug development due to its interactions with specific molecular targets. It may enhance binding affinity to enzymes or receptors involved in disease processes .

-

Cytotoxicity Against Cancer Cells : Preliminary research indicates that it exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the production of reactive oxygen species (ROS) .

Cell Line IC50 Value (μM) A549 25.0 ± 2.0 HeLa 30.0 ± 3.0

Case Study 1: Antimicrobial Efficacy

A study on various derivatives of this compound highlighted that modifications to the dichlorophenyl group significantly influenced antimicrobial potency. Derivatives with additional functional groups exhibited enhanced activity against multidrug-resistant strains.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using animal models showed that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions. These findings support its potential therapeutic application in treating inflammatory diseases.

Industrial Applications

This compound is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for applications in various industrial processes where specific chemical properties are required .

Wirkmechanismus

The mechanism of action of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the valeric acid moiety can influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid: A reduced form with a hydroxyl group instead of a ketone.

5-(3,4-Dichlorophenyl)-5-carboxyvaleric acid: An oxidized form with a carboxylic acid group.

3,4-Dichlorophenylacetic acid: A structurally related compound with a shorter carbon chain.

Uniqueness: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific combination of a dichlorophenyl group and a valeric acid backbone, which imparts distinct chemical and biological properties

Biologische Aktivität

Introduction

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

Structure and Synthesis

This compound is characterized by a dichlorophenyl group attached to a valeric acid moiety. The synthesis typically involves standard organic reactions such as oxidation, reduction, and substitution, allowing the formation of various derivatives with altered biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dichlorophenyl group enhances binding affinity, while the valeric acid moiety influences pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with moderate activity observed against some Gram-negative strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures. This activity positions it as a potential candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary research indicates that this compound exhibits cytotoxicity against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through ROS (reactive oxygen species) production .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 25.0 ± 2.0 |

| HeLa | 30.0 ± 3.0 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated that modifications to the dichlorophenyl group significantly influenced antimicrobial potency. Derivatives with additional functional groups exhibited enhanced activity against multidrug-resistant strains .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using animal models showed that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions. These findings support its potential therapeutic application in inflammatory diseases .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester, a reaction widely applied to stabilize the acid for subsequent transformations.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 4–6 hours | Methyl 5-(3,4-dichlorophenyl)-5-oxovalerate | 75–85% |

This method mirrors protocols used for structurally related acids, where esterification prevents side reactions during downstream modifications .

Cyclization with Hydrazines

The ketone and carboxylic acid moieties enable cyclization with hydrazines to form pyridazinone derivatives, a key reaction in heterocyclic chemistry.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol, 5–10 hrs | 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 82% |

This reaction proceeds via nucleophilic attack by hydrazine at the ketone, followed by cyclization and dehydration . Variations using substituted hydrazines (e.g., phenylhydrazine) yield N-arylpyridazinones .

Ketone Reduction

The ketone group is selectively reduced to a secondary alcohol using borohydrides or aluminum hydrides.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C to RT, 2 hrs | 5-(3,4-Dichlorophenyl)-5-hydroxypentanoic acid | 68% | |

| LiAlH₄ | THF, reflux, 4 hrs | 5-(3,4-Dichlorophenyl)-5-hydroxypentanoic acid | 92% |

LiAlH₄ provides higher yields due to its stronger reducing power, while NaBH₄ offers milder conditions .

Thionation with P₂S₅

The ketone undergoes thionation to form a thione derivative, enhancing electrophilicity for subsequent substitutions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| P₂S₅ | Xylene, reflux, 6 hrs | 5-(3,4-Dichlorophenyl)-5-thioxovaleric acid | 50% |

This modification is critical for synthesizing sulfur-containing analogs with altered bioactivity .

Alkylation at Oxygen or Sulfur

The thione or alcohol derivatives undergo alkylation to introduce ether or thioether groups.

Alkylation expands the compound’s utility in drug design by modulating lipophilicity and target affinity .

Coupling with Carbonyl Compounds

The acid reacts with carbonyl compounds (e.g., acetylacetone) to form hydrazone derivatives, enabling access to fused heterocycles.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone | Methanol, reflux, 15 hrs | Pyrazolo-pyrimidine hybrid derivative | 75% |

Such reactions exploit the compound’s bifunctional nature to construct complex architectures for medicinal chemistry .

Key Research Findings

-

Pyridazinone Synthesis : Cyclization with hydrazine is a high-yielding route to bioactive pyridazinones, validated by NMR and mass spectrometry .

-

Thioether Derivatives : Thionation followed by alkylation produces electrophilic intermediates for covalent inhibitor design .

-

Steric Effects : The 3,4-dichlorophenyl group directs substitution regioselectivity, as evidenced in comparative studies .

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXUPLVNCSNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374211 | |

| Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168135-66-8 | |

| Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.